molecular formula C9H12O2S B3046518 Tert-butyl thiophene-3-carboxylate CAS No. 125294-45-3

Tert-butyl thiophene-3-carboxylate

Cat. No.: B3046518
CAS No.: 125294-45-3
M. Wt: 184.26
InChI Key: YPPDPANYMIUZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl thiophene-3-carboxylate (CAS 125294-45-3) is a high-purity chemical building block prized in organic synthesis and medicinal chemistry. With the molecular formula C9H12O2S and a molecular weight of 184.26 g/mol, this compound serves as a versatile precursor for synthesizing a wide range of complex molecules . Its core value lies in the tert-butyl ester group, which offers enhanced stability and solubility for multi-step synthetic routes. In research, it is a critical intermediate for constructing thiophene-containing scaffolds investigated for their antiproliferative properties against various cancer cell lines . Furthermore, esters like this are pivotal in carboxylation reactions with CO2, serving as intermediates in the sustainable synthesis of high-value fine chemicals such as 2,5-thiophenedicarboxylic acid (2,5-TDCA), which finds applications in polymers, agrochemicals, and luminescent materials . This product is intended for research purposes as a chemical precursor and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2S/c1-9(2,3)11-8(10)7-4-5-12-6-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPPDPANYMIUZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654957
Record name tert-Butyl thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125294-45-3
Record name tert-Butyl thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Tert Butyl Thiophene 3 Carboxylate

Direct Esterification Routes from Thiophene-3-carboxylic Acid

The most straightforward approach to tert-butyl thiophene-3-carboxylate is the direct esterification of thiophene-3-carboxylic acid. Due to the steric hindrance of the tert-butyl group, standard Fischer esterification conditions are often inefficient. Consequently, more specialized methods are employed, which typically involve the activation of the carboxylic acid or the use of highly reactive tert-butylating agents. thieme.de

Common strategies include the reaction of the carboxylic acid with isobutene under acidic catalysis or the use of coupling agents to facilitate the reaction with tert-butanol (B103910). thieme.degoogle.com These methods are designed to overcome the poor nucleophilicity of tert-butanol and the steric hindrance around the carbonyl carbon.

Catalytic Systems for Acid-Catalyzed Esterification

Acid-catalyzed esterification for tert-butyl esters primarily involves the reaction of a carboxylic acid with isobutene, which acts as a source of the tert-butyl cation. google.com A variety of strong acid catalysts are effective for this transformation.

Mineral Acids: Concentrated sulfuric acid is a classic and effective catalyst for this reaction. thieme.de

Organic Sulfonic Acids: Alkyl- and arylsulfonic acids are also commonly used. google.com

Solid Acid Catalysts: Insoluble catalysts such as acidic ion-exchange resins offer the advantage of easy separation from the reaction mixture, simplifying purification. google.com

Superacids: Recently, bis(trifluoromethanesulfonyl)imide (Tf₂NH) has been reported as a highly efficient catalyst for the tert-butylation of carboxylic acids using tert-butyl acetate (B1210297) as the tert-butyl source, proceeding rapidly and in high yields even with catalytic amounts of the acid. thieme.deorganic-chemistry.org

Reagents and Reaction Condition Optimization

To achieve high yields in the synthesis of sterically hindered esters like this compound, optimization of reagents and reaction conditions is critical. The dicyclohexylcarbodiimide (B1669883) (DCC) coupling method, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), is a widely adopted and effective procedure. huji.ac.ilorgsyn.org This system relies on DMAP as a nucleophilic catalyst that accelerates the esterification, which would otherwise be very slow. orgsyn.org

The reaction involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate. DMAP then reacts with this intermediate to form a highly reactive N-acylpyridinium salt. This salt is subsequently attacked by the alcohol (tert-butanol) to yield the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. orgsyn.org An improved one-pot procedure using DCC/DMAP for the esterification of various acids with t-butanol has been developed to minimize the formation of undesired N-acyl urea (B33335) byproducts. huji.ac.il

Below is a table summarizing typical conditions for this type of esterification.

Catalyst/Reagent SystemAlcoholSolventTemperatureTimeNotes
DCC / DMAPtert-ButanolDichloromethane (B109758) (CH₂Cl₂)Room Temp.3 hrMild, nonacidic conditions; DCU precipitates. orgsyn.org
EDC / HOBt / DMAPtert-ButanolNot specifiedNot specifiedNot specifiedEDC is a water-soluble carbodiimide (B86325) alternative to DCC. researchgate.net
Isobutene / H₂SO₄(Isobutene)Not specified10-40 °CNot specifiedRequires handling of gaseous isobutene. google.com
Tf₂NHtert-Butyl acetatetert-Butyl acetateNot specifiedNot specifiedA powerful and fast method applicable to various substrates. thieme.de

Functional Group Interconversion Strategies to the Tert-butyl Ester

Alternative strategies involve the conversion of other functional groups derived from thiophene-3-carboxylic acid into the target tert-butyl ester. These methods bypass the direct use of the often-unreactive tert-butanol.

Transesterification Approaches

Transesterification offers a viable route to tert-butyl esters. One such method involves heating the carboxylic acid with an excess of tert-butyl acetoacetate (B1235776). researchgate.net In this process, the tert-butyl acetoacetate serves as the tert-butyl group donor. The reaction is driven forward by the decomposition of the liberated acetoacetic acid into acetone (B3395972) and carbon dioxide, which makes the reaction essentially irreversible. This method is advantageous as it can be performed under relatively mild conditions and avoids the high pressures associated with using gaseous isobutene. researchgate.net

Synthesis from Thiophene-3-carbonyl Halides

A classic and highly effective method for ester synthesis is the reaction of an acyl halide with an alcohol. Thiophene-3-carbonyl chloride, which was first described in 1938, serves as a key intermediate for this approach. mdpi.com The acid chloride is readily prepared from thiophene-3-carboxylic acid by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comwisdomlib.org

The resulting thiophene-3-carbonyl chloride is a highly reactive electrophile. Its reaction with tert-butanol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct, proceeds smoothly to afford this compound in high yield. Although the X-ray structure of thiophene-3-carbonyl chloride was not reported until recently due to its low melting point, its synthesis and reactivity are well-established. mdpi.comresearchgate.net

Thiophene (B33073) Ring Construction Methodologies Leading to this compound

Synthesizing the thiophene ring with the desired substitution pattern already in place is a powerful strategy in heterocyclic chemistry. While no single reaction directly yields this compound as the primary product, certain methods can produce precursors or closely related analogues.

The Gewald aminothiophene synthesis is a prominent multi-component reaction that constructs a polysubstituted 2-aminothiophene ring. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The ester function at the 3-position of the resulting thiophene originates from the α-cyanoester starting material.

Therefore, by utilizing tert-butyl cyanoacetate (B8463686) as the cyanoester component, this reaction can produce a tert-butyl 2-aminothiophene-3-carboxylate derivative. The other substituents on the thiophene ring (at positions 4 and 5) are determined by the choice of the starting carbonyl compound. While this method introduces an amino group at the 2-position, it successfully constructs the thiophene ring with the required tert-butyl ester at the 3-position. Subsequent deamination reactions could potentially remove the 2-amino group to yield the target compound. The reaction is versatile, and microwave irradiation has been shown to improve yields and reduce reaction times. wikipedia.org

A general scheme for the Gewald reaction is presented below.

Gewald Reaction Scheme

"A ketone or aldehyde (R1, R2 substituents) reacts with an α-cyanoester (R3 substituent) and elemental sulfur in the presence of a base to yield a 2-aminothiophene."

R1R2R3 (Ester Group)Product
Alkyl/ArylH/Alkyl-C(O)O-tBu2-Amino-4,5-disubstituted-thiophene-3-carboxylic acid tert-butyl ester

Other classical thiophene syntheses, such as the Paal-Knorr or Fiesselmann syntheses, are less suitable for this specific target as they typically yield thiophenes with different substitution patterns, such as carboxylates at the 2-position. derpharmachemica.comwikipedia.org

Gewald Reaction and its Variants

The Gewald reaction, first reported in 1961, is a powerful and versatile multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes. The classic reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst, such as an amine (e.g., morpholine (B109124) or triethylamine). To produce thiophene-3-carboxylates, an appropriate cyanoacetic acid ester is used as the activated nitrile component. For the target compound, tert-butyl cyanoacetate is the required starting material.

The mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester to yield a stable α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur, cyclization via nucleophilic attack of the sulfur onto the cyano group, and subsequent tautomerization to form the final 2-aminothiophene product.

Table 1: Examples of Gewald Reaction Conditions for 2-Aminothiophene Synthesis

Carbonyl Compound α-Cyano Ester/Nitrile Base Solvent Conditions Product Yield (%) Reference(s)
Cyclohexanone Methyl cyanoacetate Morpholine Methanol (B129727) Reflux, 2h Methyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate 82
Acetone Ethyl cyanoacetate Morpholine Ethanol Reflux, 18h Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate -
Butyraldehyde Methyl cyanoacetate Pyrrolidine DMF Microwave, 30 min Methyl 2-amino-4-ethylthiophene-3-carboxylate 92
p-Methoxyacetophenone Malononitrile Morpholine - (Solvent-free) Ball milling, 24h 2-Amino-4-(p-methoxyphenyl)-5-methylthiophene-3-carbonitrile 53
Isovalerylaldehyde Cyanoacetic acid Wang resin DBU / DIPEA Toluene Microwave, 20 min then 10 min Solid-supported 2-benzamido-5-isobutylthiophene-3-carboxylate -

Variations of the Gewald reaction have been developed to improve yields, shorten reaction times, and broaden the substrate scope. Microwave-assisted Gewald synthesis, for instance, can dramatically reduce reaction times from hours to minutes and often improves product yields.

Cyclization Reactions Involving Sulfur-Containing Precursors

Beyond the Gewald reaction, classical methods for thiophene ring construction often involve the cyclization of open-chain precursors with a sulfurizing agent. The Paal-Knorr thiophene synthesis is a primary example, wherein a 1,4-dicarbonyl compound is condensed with a source of sulfur to form the thiophene ring.

Common sulfurizing agents include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. These reagents also act as dehydrating agents. The mechanism involves the conversion of the dicarbonyl to a thioketone, which then undergoes cyclization and dehydration to yield the substituted thiophene. While historically significant, this method can require harsh conditions.

Table 2: Common Sulfurizing Agents in Paal-Knorr Thiophene Synthesis

Reagent Chemical Name Typical Use Reference(s)
P₄S₁₀ Phosphorus Pentasulfide Traditional sulfurizing and dehydrating agent
Lawesson's Reagent 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide Milder alternative to P₄S₁₀
H₂S Hydrogen Sulfide Used with an acid catalyst

More modern approaches utilize functionalized precursors that undergo cyclization. For example, methods have been developed for the synthesis of thiophene-3-carboxylic esters from 1-(methylthio)-3-yn-2-ols, which proceed through a 5-endo-dig S-cyclization.

Palladium-Catalyzed Synthesis and Functionalization Pathways

Palladium catalysis offers highly efficient and selective routes for the formation and functionalization of thiophene rings, providing pathways that are often inaccessible through traditional methods.

Borylation of Halogenated Thiophene Precursors

A powerful strategy for creating substituted thiophenes involves a two-step, one-pot sequence combining Miyaura borylation and Suzuki-Miyaura cross-coupling. This method allows for the direct coupling of two different halogenated compounds.

The synthesis of this compound via this route would begin with a 3-halothiophene, such as 3-bromothiophene. This precursor undergoes palladium-catalyzed Miyaura borylation using a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) to form a thiophene-3-boronic acid pinacol (B44631) ester intermediate. This borylated intermediate is highly reactive and can be used directly in the subsequent step without isolation, which improves process efficiency.

The second step is a Suzuki-Miyaura cross-coupling reaction. The thiophene-3-boronic acid ester reacts with a suitable electrophile, such as tert-butyl chloroformate, in the presence of a palladium catalyst and a base to install the tert-butoxycarbonyl group at the 3-position. The ability to perform both the borylation and the coupling reaction in a single pot by simply adding the necessary reagents for the second step makes this an attractive and efficient methodology.

Oxidative Cyclization Methodologies

Palladium-catalyzed oxidative cyclization presents another advanced route to substituted thiophenes. These reactions construct the heterocyclic ring through an intramolecular C-H activation or C-S bond formation coupled with an oxidation step.

A notable example is the synthesis of benzothiophene-3-carboxylic esters from readily available 2-(methylthio)phenylacetylenes. In this process, a Pd(II) catalyst promotes an intramolecular 5-endo-dig cyclization of the sulfur atom onto the alkyne. This is followed by a carbonylative step where carbon monoxide is incorporated, and an alcohol (e.g., methanol or tert-butanol) traps the acyl-palladium intermediate to form the final ester. The catalytic cycle is completed by the re-oxidation of Pd(0) to the active Pd(II) state, often using air (O₂) as a benign, terminal oxidant. While this specific example yields a benzothiophene, the fundamental principle of palladium-catalyzed oxidative cyclization and carbonylation is applicable to the synthesis of non-annulated thiophene carboxylates from appropriate acyclic sulfur-containing alkyne precursors.

Table 3: Conditions for Pd-Catalyzed Oxidative Alkoxycarbonylation

Substrate Catalyst System Carbonyl Source Oxidant Solvent/Alcohol Product Type Yield (%) Reference(s)
2-(Methylthio)phenylacetylene PdI₂ / KI CO (40 atm) Air Methanol Methyl 2-phenylbenzo[b]thiophene-3-carboxylate 83
2-(Methylthio)phenylacetylene PdI₂ / KI CO (40 atm) Air Ethanol Ethyl 2-phenylbenzo[b]thiophene-3-carboxylate 78
2-((4-chlorophenyl)ethynyl)phenyl)(methyl)sulfane PdI₂ / KI CO (40 atm) Air Methanol Methyl 2-(4-chlorophenyl)benzo[b]thiophene-3-carboxylate 76
(2-(3,3-dimethylbut-1-yn-1-yl)phenyl)(methyl)sulfane PdI₂ / KI CO (40 atm) Air Methanol Methyl 2-(tert-butyl)benzo[b]thiophene-3-carboxylate 57

Green Chemistry Principles and Sustainable Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. The development of green methodologies for preparing compounds like this compound aims to reduce waste, eliminate hazardous solvents, and improve energy efficiency.

Solvent-Free and Environmentally Benign Conditions

The principles of green chemistry have been successfully applied to the Gewald reaction, a key synthesis for thiophene derivatives. Two prominent techniques are mechanochemistry and microwave irradiation.

Mechanochemistry, often performed using high-speed ball milling, allows the Gewald reaction to proceed under solvent-free conditions. The mechanical energy from grinding the solid reactants together facilitates the reaction, often leading to high yields and discovering that the reaction can be catalytic in base. This approach eliminates the need for potentially hazardous organic solvents, simplifying workup procedures and reducing chemical waste.

Microwave irradiation is another environmentally benign technique that significantly accelerates the Gewald reaction. Reactions that might take many hours under conventional heating can be completed in minutes in a microwave reactor. This rapid heating not only saves time and energy but can also lead to cleaner reactions

Catalytic Efficiency and Atom Economy in Synthesis

The synthesis of thiophene-3-carboxylates, including the tert-butyl ester, has seen significant advancements through the application of modern catalytic systems designed to improve both efficiency and adherence to green chemistry principles. Catalytic efficiency is primarily measured by the yield of the desired product and the catalyst's turnover number, while atom economy focuses on maximizing the incorporation of atoms from the starting materials into the final product.

Palladium-based catalysts are frequently employed for the synthesis of thiophene derivatives. A notable example is the carbonylative approach to benzothiophene-3-carboxylic esters, which provides insight into methodologies applicable to this compound. In one such method, a simple and effective catalytic system of palladium(II) iodide (PdI₂) and potassium iodide (KI) is used. acs.org This system catalyzes the reaction of 2-(methylthio)phenylacetylenes with carbon monoxide (CO) and an alcohol to produce the corresponding ester. acs.org The reaction proceeds with fair to high yields, generally ranging from 57% to 83%. acs.org

The efficiency of this catalytic process is demonstrated by the relatively low catalyst loading required. For instance, reactions can be successfully carried out with just 5 mol % of PdI₂. acs.org The process involves an oxidative cyclization-alkoxycarbonylation sequence under aerobic conditions, utilizing air as a green oxidant. nih.gov The direct incorporation of carbon monoxide as the carbonyl source is a key feature that enhances atom economy, as it directly builds the ester functionality without the need for pre-functionalized and subsequently discarded activating groups.

The table below summarizes the catalytic conditions and yields for the synthesis of various methyl benzothiophene-3-carboxylates, illustrating the efficiency of the PdI₂/KI system with different substrates. These findings are relevant for understanding the potential synthesis pathways for this compound.

Substrate Precursor (R group)Catalyst SystemConditionsYield (%)Reference
Phenyl5 mol% PdI₂, 5 equiv KICO (32 atm), Air (8 atm), MeOH, 80°C, 24h75 acs.org
4-Bromophenyl5 mol% PdI₂, 5 equiv KICO (32 atm), Air (8 atm), MeOH, 80°C, 24h83 nih.gov
Thiophen-3-yl5 mol% PdI₂, 5 equiv KICO (32 atm), Air (8 atm), MeOH, 80°C, 24h70 nih.gov
tert-Butyl5 mol% PdI₂, 5 equiv KICO (32 atm), Air (8 atm), MeOH, 80°C, 24h57 acs.orgnih.gov
5-Fluoro-phenyl5 mol% PdI₂, 5 equiv KICO (32 atm), Air (8 atm), MeOH, 80°C, 24h62 acs.org

Process Intensification and Scale-Up Considerations

Process intensification and scale-up are critical for transitioning a synthetic route from laboratory discovery to industrial production. These efforts aim to make processes more efficient, safer, and more environmentally friendly, often by employing technologies like flow chemistry and optimizing reaction conditions for larger volumes. thieme.de

For the synthesis of heterocyclic compounds structurally related to this compound, the move from traditional batch processing to continuous flow manufacturing in microreactors represents a significant step in process intensification. nih.gov A prime example is the oxidation step in the synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, an intermediate for various pharmaceuticals. The traditional batch process using TEMPO and sodium hypochlorite (B82951) (NaClO) can be challenging to scale due to safety concerns and handling of large quantities of oxidant. nih.gov

In contrast, a microchannel reactor system using TEMPO with hydrogen peroxide (H₂O₂) as the oxidant offers a much greener and more controlled alternative. nih.gov This intensified process provides a significantly shorter reaction time and improved safety profile. Upon completion, the product can be easily separated, demonstrating a streamlined and efficient workflow suitable for large-scale production. nih.gov

The table below contrasts a traditional batch synthesis with an intensified microchannel reactor process for a key synthetic intermediate, highlighting the advantages of modern process technology.

ParameterTraditional Batch Process (TEMPO/NaClO)Microchannel Reactor (TEMPO/H₂O₂)Reference
Reaction SystemStirred tank reactorContinuous flow micro-channel reactor nih.gov
OxidantSodium hypochlorite (NaClO)Hydrogen peroxide (H₂O₂) nih.gov
Reaction/Stay Time30 minutes30 seconds nih.gov
Work-upStandard quenching and extractionContinuous flow oil-water separator nih.gov
Key AdvantageEstablished methodEnhanced safety, speed, and green credentials nih.gov

Furthermore, considerations for scale-up also involve the choice of equipment and reaction parameters. For palladium-catalyzed reactions similar to those used for thiophene synthesis, scaling up from glassware to a stainless steel autoclave is a common step. Research has demonstrated successful larger-scale synthesis of related esters in 250 mL stainless steel autoclaves, indicating the feasibility of producing significant quantities under controlled pressure and temperature. acs.orgnih.gov Another intensification strategy involves the use of microwave heating, which can dramatically reduce reaction times from days to minutes, as demonstrated in the synthesis of some semiconducting polymers containing thiophene units. nist.gov

Chemical Reactivity and Mechanistic Investigations of Tert Butyl Thiophene 3 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Nucleus

The thiophene ring is known to be more reactive towards electrophilic aromatic substitution than benzene (B151609). However, the reactivity and regioselectivity of these substitutions on tert-butyl thiophene-3-carboxylate are significantly influenced by the electronic effects of the tert-butoxycarbonyl group (-COOt-Bu). This group is electron-withdrawing and acts as a deactivating, meta-directing substituent, although the inherent reactivity of the thiophene ring still allows for substitution to occur.

Halogenation of this compound typically proceeds via electrophilic substitution. Bromination is commonly achieved using N-bromosuccinimide (NBS), a reagent that provides a low concentration of bromine, minimizing side reactions. masterorganicchemistry.com The electron-withdrawing nature of the 3-carboxylate group directs the incoming electrophile primarily to the C5 position, which is para to the directing group and activated by the sulfur atom. Some substitution may also occur at the C2 position, ortho to the carboxylate. The use of a suitable solvent, such as acetic acid or a mixture of acetonitrile (B52724) and water, can facilitate the reaction. nsf.gov

Studies on the bromination of the closely related thiophene-3-carboxylic acid using NBS show that substitution occurs at the positions adjacent to the sulfur atom. researchgate.netresearchgate.net For this compound, the primary product is tert-butyl 5-bromo-thiophene-3-carboxylate. The reaction is typically carried out at room temperature. organic-chemistry.org

Table 1: Halogenation of Thiophene Derivatives

SubstrateReagentPosition of SubstitutionReference
Thiophene-3-carboxylic acidN-Bromosuccinimide (NBS)5-position researchgate.net
Electron-rich arenesN-Bromosuccinimide (NBS) / Mandelic Acid (catalyst)Regioselective organic-chemistry.org
ThiophenesN-Bromosuccinimide (NBS) / Ultrasonic irradiationAdjacent to sulfur (2- and 5-positions) researchgate.net

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. For this compound, these reactions are expected to be challenging due to the deactivating effect of the ester group.

Nitration typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid. Given the deactivating nature of the 3-carboxylate group, substitution is predicted to occur at the C5 position. Milder nitrating agents, such as tert-butyl nitrite, have been developed for the chemoselective nitration of sensitive substrates like phenols and could potentially be applied to heterocycles, though specific studies on this compound are not widely reported. nih.govorganic-chemistry.org

Sulfonation is generally carried out using fuming sulfuric acid or chlorosulfonic acid. The reaction is reversible and the position of sulfonation can be influenced by reaction temperature. As with nitration, the C5 position is the most likely site for substitution on the this compound ring.

Nucleophilic Transformations Involving the Ester Moiety

The tert-butyl ester group of the title compound is a key functional handle for a variety of chemical transformations. These reactions proceed through nucleophilic attack at the carbonyl carbon, leading to cleavage of the acyl-oxygen bond or reduction of the carbonyl group.

The hydrolysis of the tert-butyl ester to the corresponding thiophene-3-carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions, though acidic pathways are generally more common for tert-butyl esters due to the stability of the intermediate tert-butyl cation.

Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. The subsequent elimination of the stable tert-butyl cation, which is then quenched by water to form tert-butanol (B103910), drives the reaction forward. Reagents like aqueous phosphoric acid or trifluoroacetic acid are effective for this deprotection. organic-chemistry.org

Base-catalyzed hydrolysis, or saponification, is also possible but can be slower for sterically hindered tert-butyl esters. arkat-usa.org This pathway involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. Studies on the hydrolysis of tert-butyl formate (B1220265) have shown that the reaction is highly pH-dependent, with both acid- and base-catalyzed pathways contributing significantly outside the neutral pH range. usgs.gov

The conversion of this compound into thiophene-3-carboxamides can be achieved through aminolysis or direct amidation reactions. Direct reaction with an amine (aminolysis) often requires harsh conditions. More practical approaches involve the in-situ activation of the tert-butyl ester.

One effective method involves the use of a chlorinating agent like α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst. This generates the more reactive thiophene-3-carbonyl chloride intermediate, which readily reacts with a variety of primary and secondary amines to afford the corresponding amides in high yields under mild conditions. organic-chemistry.orgresearchgate.netnih.gov Another approach utilizes potassium tert-butoxide to assist the amidation of esters with amines under ambient conditions, offering a greener and more economical route. organic-chemistry.org

Table 2: Catalytic Amidation of Tert-butyl Esters

Ester SubstrateAmineCatalyst/ReagentSolventProductReference
Tert-butyl estersVarious alcohols and aminesα,α-Dichlorodiphenylmethane, SnCl₂DCECorresponding esters and amides organic-chemistry.org
Aliphatic/Aromatic estersVarious aminesPotassium tert-butoxideTHF (technical grade)Corresponding amides organic-chemistry.org
Carboxylic AcidsVarious aminesTris(p-haloaryl)silanols-Corresponding amides acs.org

The selective reduction of the ester group provides access to important synthetic building blocks, thiophene-3-carbaldehyde and thiophene-3-methanol. The choice of reducing agent is crucial to control the extent of the reduction.

To obtain thiophene-3-carbaldehyde, a partial reduction is required. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. masterorganicchemistry.com The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. DIBAL-H is a bulky reducing agent that coordinates to the ester carbonyl, and after the addition of one hydride equivalent, a stable tetrahedral intermediate is formed which is hydrolyzed during aqueous workup to yield the aldehyde. chemistrysteps.comstackexchange.comdoubtnut.com

For the complete reduction to thiophene-3-methanol, a more powerful reducing agent is necessary. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose. masterorganicchemistry.com LiAlH₄ reduces esters all the way to primary alcohols. The reaction proceeds via an initial reduction to the aldehyde, which is immediately further reduced to the alcohol. libretexts.orgyoutube.com Unlike DIBAL-H, isolating the aldehyde intermediate is not possible with LiAlH₄. libretexts.org

Table 3: Reduction of Esters to Aldehydes and Alcohols

Starting MaterialReagentProductKey ConditionsReference
EsterDiisobutylaluminum hydride (DIBAL-H)AldehydeLow temperature (-78 °C) masterorganicchemistry.comchemistrysteps.com
EsterLithium aluminum hydride (LiAlH₄)Primary Alcohol- masterorganicchemistry.comlibretexts.org
Acid HalideLithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)AldehydeSelective for acid halides over other carbonyls masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling Reactions

This compound, possessing a thiophene core, is a substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon bonds, enabling the synthesis of complex aryl and heteroaryl structures. The tert-butyl ester group is generally stable under many coupling conditions, making it a useful protecting group for the carboxylic acid functionality. thermofisher.com

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst, is a widely applicable method for creating biaryl linkages. While direct examples involving this compound are not prevalent in the provided literature, the reaction is broadly effective for thiophene derivatives. nih.gov For the reaction to proceed, the thiophene must first be converted into a suitable organoboron derivative (e.g., a boronic acid or trifluoroborate salt) or be halogenated to act as the electrophilic partner.

The Suzuki reaction is noted for its mild conditions and tolerance of a wide range of functional groups. nih.gov For instance, the coupling of thiophene-containing trifluoroborates with aryl chlorides has been demonstrated, although challenges can arise with electron-rich coupling partners. nih.gov The synthesis of 2,5-diisopropenylthiophene via a Suzuki coupling highlights the reaction's utility in functionalizing the thiophene ring. nih.gov Key parameters influencing the success of the coupling include the choice of catalyst, base, solvent, and reaction temperature. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives

ComponentExample ConditionRoleCitation
Catalyst Palladium(II) Acetate (B1210297) (Pd(OAc)₂)Pre-catalyst, forms active Pd(0) nih.gov
Ligand Triphenylphosphine (PPh₃)Stabilizes the Pd catalyst
Boron Reagent Potassium TrifluoroboratohomoenolateNucleophilic partner nih.gov
Halide Partner Aryl or Heteroaryl Halide (Cl, Br, I)Electrophilic partner nih.gov
Base Potassium Carbonate (K₂CO₃)Activates the organoboron species nih.gov
Solvent Toluene/Water or DMFSolubilizes reactants nih.gov

Stille, Negishi, and Kumada Coupling Analogues

Analogous cross-coupling reactions provide alternative routes for C-C bond formation with thiophene systems.

Stille Coupling: This reaction utilizes an organotin (stannane) reagent coupled with an organic electrophile, catalyzed by palladium. wikipedia.org The Stille reaction is known for its tolerance of a wide array of functional groups, including esters, and its reagents are often stable to air and moisture. thermofisher.com This makes it a viable, though toxic, option for derivatives like this compound. The reaction mechanism proceeds through oxidative addition, transmetalation (often the rate-limiting step), and reductive elimination. wikipedia.orgrsc.org It has been successfully employed in Stille polycondensation to create thiophene-containing polymers with specific electronic properties. rsc.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. It is a powerful method known for the high reactivity of the organozinc nucleophiles. While specific examples with this compound are not detailed, its general applicability is broad.

Kumada Coupling: As one of the earliest cross-coupling methods, the Kumada coupling uses a Grignard reagent (organomagnesium halide) and an organic halide with a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is economically advantageous as it uses readily available Grignard reagents. organic-chemistry.org Its application in the synthesis of polythiophenes demonstrates its effectiveness for functionalizing thiophene rings. wikipedia.org However, the high reactivity of Grignard reagents can limit its functional group compatibility compared to Suzuki or Stille couplings. organic-chemistry.org

C-H Activation and Direct Arylation Strategies

Direct C-H activation and arylation are increasingly important strategies that avoid the pre-functionalization (e.g., halogenation or borylation) of the thiophene ring. core.ac.uk These methods involve the direct coupling of a C-H bond with an aryl halide.

For 3-substituted thiophenes like this compound, regioselectivity is a key challenge. The C-H bonds at the C2 and C5 positions are generally more reactive than those at C4.

Palladium-catalyzed direct arylation of thiophenes is a common and effective method. core.ac.ukresearchgate.net The presence of an electron-withdrawing group, such as the ester in this compound, can promote the reaction. core.ac.uk Studies on 3-(methylsulfinyl)thiophenes have shown that a directing group at the C3 position can effectively guide arylation to the C2 or C5 positions. researchgate.net

Research has shown that C-H borylation of 3-substituted thiophenes occurs predominantly at the more accessible C5 position. nih.gov

More advanced strategies have been developed to functionalize the less reactive C3 position (or β-position) of a thiophene ring. One such method involves a palladium-catalyzed 1,4-migration coupled with direct arylation on 2-(2-bromoaryl)thiophenes, which activates the C3-H bond. rsc.orgrsc.org

Table 2: Regioselectivity in C-H Functionalization of 3-Substituted Thiophenes

Reaction TypePosition of FunctionalizationCatalyst SystemKey FindingCitation
Direct Arylation C2 and/or C5Pd(OAc)₂ / KOAcGenerally favored at the α-positions. core.ac.ukresearchgate.net
C-H Borylation Mainly C5Iron N-heterocyclic carbene complexBorylation occurs away from the C3 substituent. nih.gov
Direct Arylation C2 and C5 (selective)Pd(OAc)₂ / KOAcA sulfinyl directing group at C3 controls selectivity. researchgate.net
Direct Arylation C3 (via 1,4-migration)PdCl(C₃H₅)(dppb)Enables functionalization of the typically less reactive β-position. rsc.orgrsc.org

Other Significant Chemical Transformations

Beyond cross-coupling, this compound can undergo other transformations, primarily involving the thiophene ring or the tert-butyl ester group.

Oxidation Reactions of the Thiophene Ring

The oxidation of the sulfur atom in the thiophene ring can lead to thiophene-S-oxides or thiophene-S,S-dioxides (sulfones). These reactions typically require strong oxidizing agents. While specific studies on the oxidation of this compound were not found, the tert-butyl ester group is generally stable to many oxidizing agents. organic-chemistry.org However, the oxidation of a tert-butyl group itself attached to an aromatic ring into a carboxylic acid can occur under harsh conditions, such as with NO₂ gas at high temperatures, which is a reaction the ester moiety is unlikely to survive. google.com The use of milder oxidants like tert-butyl hydroperoxide (TBHP) is common for various transformations, but its specific effect on the thiophene ring of this compound is not documented in the search results. organic-chemistry.org

Radical Reactions

Radical reactions involving this compound could theoretically proceed through several pathways. The tert-butyl group can be a source of the tert-butyl radical, a highly reactive intermediate. ontosight.ai This radical can participate in substitution, addition, and rearrangement reactions. ontosight.ai

Alternatively, the tert-butoxide anion, which can be generated from the ester, can engage in radical chemistry. It has been shown to be involved in C-H activation and cross-coupling reactions, sometimes complicating the interpretation of transition-metal-catalyzed processes. princeton.edumasterorganicchemistry.com Radical addition-elimination reactions are also a possibility, where a radical adds to the thiophene ring, followed by the elimination of a leaving group. libretexts.org Modern photoredox catalysis also opens pathways for radical reactions, such as those involving amine radical cations, which could potentially interact with the thiophene system. acs.org However, specific, documented examples of radical reactions involving this compound are scarce in the provided literature.

Applications of Tert Butyl Thiophene 3 Carboxylate As a Building Block in Organic Synthesis

Precursor for Advanced Heterocyclic Scaffolds

The thiophene (B33073) ring is a valuable scaffold in its own right, and tert-butyl thiophene-3-carboxylate provides a stable and reliable platform from which to build even more elaborate heterocyclic systems. The tert-butyl ester group often acts as a directing group or a protecting group, enabling high regioselectivity in subsequent reactions.

Synthesis of Fused Thiophene Systems

This compound is an important precursor for creating fused thiophene systems, such as thienopyrimidines and thienothiophenes. These fused structures are of significant interest due to their prevalence in biologically active compounds and organic electronic materials. The synthesis often involves building a second ring onto the initial thiophene framework.

For instance, the synthesis of thieno[2,3-d]pyrimidines, which possess a range of biological activities including kinase inhibition and antifungal properties, can start from appropriately substituted thiophenes. nih.govnih.gov Synthetic routes often begin with an aminothiophene carboxylate ester, which undergoes cyclization to form the fused pyrimidine (B1678525) ring. nih.govresearchgate.net By starting with this compound, chemists can first perform reactions to introduce an amino group and other substituents at the 2- and 4-positions before cyclizing to form the desired fused system.

Similarly, thieno[3,2-b]thiophenes, valued for their use as p-type organic semiconductors, can be synthesized through multi-step sequences that may involve derivatives of thiophene-3-carboxylic acid. mdpi.com The synthesis can proceed by first creating an α-(R-acyl)-β-carboxymethylthio thiophene moiety, which is then cyclized and decarboxylated to yield the fused thieno[3,2-b]thiophene (B52689) core. google.com

Table 1: Examples of Fused Heterocyclic Systems Derived from Thiophene-3-carboxylate Precursors

Fused SystemSynthetic ApproachPotential ApplicationReference
Thieno[2,3-d]pyrimidinesCyclization of 2-aminothiophene-3-carboxamide (B79593) derivatives.Kinase inhibitors, Antifungal agents nih.govnih.gov
Thieno[3,2-b]thiophenesCyclization of α-(R-acyl)-β-carboxymethylthio thiophene moiety followed by decarboxylation.Organic semiconductors mdpi.comgoogle.com
Thieno[3,2-b]pyridinesSynthesis from thienopyridine derivatives.Antibacterial agents nih.gov

Construction of Polythiophene Architectures

Polythiophenes are a major class of conductive polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. wikipedia.orgresearchgate.net The properties of these polymers, including their solubility, conductivity, and optical characteristics, are highly dependent on the substituents on the thiophene monomer unit. wikipedia.org

This compound serves as a key starting material for monomers used in the synthesis of functional polythiophenes. The typical route involves halogenation (e.g., bromination) at the 2- and 5-positions of the thiophene ring, which are then activated for cross-coupling polymerization reactions like Suzuki or Stille coupling. mdpi.comnih.gov

The tert-butyl ester group offers two main advantages. First, its bulkiness can improve the solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing and film casting. wikipedia.org Second, the ester can be hydrolyzed after polymerization to yield a polythiophene with carboxylic acid groups along the backbone. These acidic groups can be used to tune the polymer's electronic properties, improve its hydrophilicity, or serve as anchor points for attaching other molecules or nanoparticles. wikipedia.org

Intermediate in the Synthesis of Complex Organic Molecules

In multi-step organic synthesis, protecting groups are essential for masking reactive functional groups while other parts of a molecule are being modified. The tert-butyl carboxylate group in this compound is an excellent example of a protecting group for the carboxylic acid functionality. nanosoftpolymers.com

Role in Multi-step Synthetic Sequences

The tert-butyl ester is stable under a wide range of reaction conditions, including those involving organometallic reagents and basic conditions, but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the carboxylic acid. This strategy is central to its use in complex, multi-step syntheses. nanosoftpolymers.comchegg.comchegg.com

A common and powerful technique is directed ortho-metalation (DoM). wikipedia.orgbaranlab.org The carboxylate group can act as a directed metalation group (DMG), guiding a strong base like n-butyllithium or lithium diisopropylamide (LDA) to selectively remove a proton from the adjacent C-2 position of the thiophene ring. wikipedia.orguwindsor.casemanticscholar.org This generates a highly reactive organolithium intermediate, which can then react with a wide variety of electrophiles to install a new functional group exclusively at the C-2 position. baranlab.orgrroij.com This high degree of regiocontrol is invaluable for building complex substitution patterns on the thiophene ring that would be difficult to achieve through other methods.

Targeted Synthesis of Functionalized Thiophene Derivatives

The ability to selectively introduce substituents onto the thiophene ring makes this compound a cornerstone for creating a library of functionalized thiophene derivatives. mdpi.comresearchgate.net Following the initial directed metalation at the C-2 position, further functionalization at other positions (e.g., C-5) can be achieved, leading to di- or tri-substituted thiophenes.

The general sequence involves:

Directed lithiation at the C-2 position.

Reaction with an electrophile to install the first substituent.

A second functionalization step , often involving another metalation or a cross-coupling reaction at a different position (e.g., C-5).

Deprotection of the tert-butyl ester, if desired, to unmask the carboxylic acid.

This methodology provides access to a diverse range of thiophene-3-carboxylic acids with tailored substitution patterns for various applications, including as building blocks for pharmaceuticals and materials science. nih.gov

Table 2: Regioselective Functionalization of this compound via Directed Metalation

PositionMethodExample ElectrophilesResulting Functional GroupReference
C-2Directed ortho-lithiation (DoM)Iodine (I2), N,N-Dimethylformamide (DMF), Trimethylsilyl chloride (TMSCl)-I, -CHO, -Si(CH3)3 wikipedia.orguwindsor.casemanticscholar.org
C-5Lithiation followed by electrophilic quenchAldehydes, Ketones, Alkyl halides-CH(OH)R, -C(OH)R2, -R rroij.com
C-2 & C-5Sequential lithiation and/or cross-couplingHalogens (for subsequent coupling), Boronic acids (Suzuki coupling)Di-substituted thiophenes mdpi.comnih.gov

Utilization in Polymer Chemistry and Functional Materials Synthesis

The role of this compound extends deeply into the synthesis of advanced functional materials. As mentioned, it is a key precursor to monomers for polythiophenes. The strategic placement of the carboxylate group at the 3-position is particularly important for creating regioregular polymers, which have more ordered structures and, consequently, improved electronic properties. wikipedia.org

The conversion of the tert-butyl ester to a carboxylic acid post-polymerization is a powerful tool for tuning material properties. For example, poly(3-thiophene carboxylic acid) exhibits different optical and conformational properties depending on the pH, allowing for the development of sensors. wikipedia.org The carboxylic acid groups can also form hydrogen bonds, influencing the polymer's self-assembly and morphology in thin films, which is critical for the performance of electronic devices. Furthermore, these functional groups can be used to graft side chains, leading to the creation of complex polymer architectures like bottlebrush polymers or for attaching the polymer to surfaces and nanoparticles.

Monomer for Conjugated Polymers with Tunable Properties

Conjugated polymers, characterized by their alternating single and double bonds, are at the forefront of materials science due to their unique electronic and optical properties. This compound serves as an excellent monomer for the synthesis of these polymers, particularly polythiophenes.

The incorporation of the tert-butyl carboxylate group onto the thiophene backbone allows for the fine-tuning of the resulting polymer's properties. For instance, the bulky tert-butyl group can influence the polymer's solubility, processability, and solid-state morphology, which in turn affect its electronic performance.

A notable area of application is in the field of organic electrochemical transistors (OECTs). Research has shown that polythiophenes functionalized with carboxyl-alkyl side chains, derived from precursors like this compound, exhibit remarkable performance in OECTs. By varying the length of the alkyl spacer connecting the carboxyl group to the thiophene ring, researchers can modulate the polymer's hydrophilicity, swelling behavior, and ion migration, leading to optimized device performance. nih.gov For example, a polythiophene with a carboxyl-butyl side chain demonstrated superior electrochemical performance and faster doping kinetics compared to its counterparts with propyl or pentyl spacers. nih.gov This highlights the ability to tune the material's properties for specific applications.

Table 1: Properties of Carboxylated Polythiophenes in OECTs

Polymer Onset Potential (V) Peak Current Density Swelling
P3C(Pr)T (Propyl) -0.06 Moderate 18%
P3C(Bu)T (Butyl) -0.3 Highest ~10%
P3C(Pe)T (Pentyl) -0.23 Lower 2%

Data sourced from a study on conjugated polyelectrolytes for OECTs. nih.gov

The synthesis of these polymers often involves the polymerization of the corresponding thiophene monomers, which can be accessed through synthetic routes starting from this compound. The tert-butyl ester can then be hydrolyzed to the carboxylic acid in the final polymer, imparting the desired functionality.

Integration into Oligomer and Macrocyclic Systems

Beyond polymers, this compound is a valuable precursor for the synthesis of well-defined oligomers and macrocycles. These molecules are of interest for their potential applications in molecular recognition, sensing, and as models for understanding the properties of larger polymeric systems.

The thiophene unit can be incorporated into larger cyclic structures, and the tert-butyl carboxylate group can be used as a handle for further functionalization or to influence the conformational properties of the macrocycle. The synthesis of such systems often relies on cross-coupling reactions, where the thiophene ring can be selectively functionalized at different positions.

Contributions to Agrochemical and Pharmaceutical Precursor Synthesis

The thiophene nucleus is a common scaffold in many biologically active compounds, including pharmaceuticals and agrochemicals. nih.gov this compound provides a convenient entry point for the synthesis of a diverse range of substituted thiophenes that can serve as key intermediates in the development of new drugs and crop protection agents.

Synthesis of Compounds with Specific Structural Motifs

The chemical reactivity of the thiophene ring in this compound allows for the introduction of various functional groups at specific positions. This controlled functionalization is crucial for building complex molecular architectures with desired biological activities. For example, the synthesis of thiophene-3-carboxamide (B1338676) derivatives as potential inhibitors of c-Jun N-terminal kinase (JNK), a target for various diseases, highlights the importance of this scaffold. nih.gov

The tert-butyl ester can be converted to other functional groups, such as amides, which are prevalent in many pharmaceutical compounds. This transformation can be achieved after the main carbon skeleton of the target molecule has been assembled, demonstrating the utility of the tert-butyl ester as a versatile synthetic handle.

Development of Chemical Libraries for Screening (focus on synthetic routes)

The creation of chemical libraries containing a large number of diverse but structurally related compounds is a cornerstone of modern drug discovery and agrochemical research. These libraries are screened to identify "hit" compounds with promising biological activity. This compound is an ideal starting material for the construction of thiophene-based chemical libraries due to the ease with which it can be chemically modified.

Synthetic strategies for library development often involve parallel synthesis, where a common intermediate is reacted with a variety of building blocks to generate a library of final compounds. For instance, the this compound core can be subjected to a series of reactions, such as halogenation followed by various cross-coupling reactions (e.g., Suzuki, Stille), to introduce diversity at different points of the molecule. The resulting library of this compound derivatives can then be deprotected to yield the corresponding carboxylic acids or converted into other functional groups, further expanding the chemical space of the library.

A study on the development of a library of thiophene-based molecules for evaluating anion binding and transport properties showcases the synthetic versatility of thiophene building blocks. researchgate.net While not directly starting from this compound, the principles of creating diverse structures from a common thiophene core are directly applicable.

The ability to generate a wide range of analogs from a single, readily available starting material like this compound significantly accelerates the discovery process for new agrochemicals and pharmaceuticals.

Advanced Analytical and Spectroscopic Methodologies in the Research of Tert Butyl Thiophene 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including tert-butyl thiophene-3-carboxylate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms within the molecule.

Proton NMR (¹H NMR) Applications

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the tert-butyl group and the thiophene (B33073) ring.

The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum, usually around 1.5 ppm. nih.govnih.gov This is due to the shielding effect of the electron-donating alkyl group and the absence of adjacent protons to cause signal splitting.

The protons on the thiophene ring are in a more deshielded environment due to the aromaticity of the ring and the electron-withdrawing effect of the carboxylate group. Their chemical shifts appear further downfield. For a 3-substituted thiophene, one would expect to see three distinct signals for the protons at positions 2, 4, and 5. The coupling patterns (splitting) of these signals provide valuable information about their relative positions on the ring. For instance, the proton at position 2 would likely appear as a doublet of doublets due to coupling with the protons at positions 4 and 5 (through four-bond and three-bond coupling, respectively). Similarly, the protons at positions 4 and 5 would show characteristic splitting patterns based on their coupling with each other and the proton at position 2.

Table 1: Representative ¹H NMR Data for this compound Note: Specific chemical shifts (δ) and coupling constants (J) can vary depending on the solvent and the specific isomeric form.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
C(CH₃)₃~1.5SingletN/A
Thiophene-H2DownfieldDoublet of DoubletsJ₂₄, J₂₅
Thiophene-H4DownfieldDoublet of DoubletsJ₄₅, J₂₄
Thiophene-H5DownfieldDoublet of DoubletsJ₄₅, J₂₅

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons of the same group. The chemical shift of the quaternary carbon will be further downfield than that of the methyl carbons. chemicalbook.com The carbon atoms of the thiophene ring will appear in the aromatic region of the spectrum (typically 120-150 ppm). The carbon atom attached to the carboxylate group (C3) will be significantly deshielded and appear at a higher chemical shift compared to the other thiophene carbons. The carbonyl carbon of the ester group will be the most deshielded carbon in the molecule, appearing at the lowest field (typically >160 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C(CH₃)₃~80
-C(CH₃)₃~28
Thiophene C2125-135
Thiophene C3130-140
Thiophene C4125-135
Thiophene C5120-130
C=O160-170

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing a more comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy): A COSY experiment identifies protons that are coupled to each other. sdsu.edu For this compound, cross-peaks in the COSY spectrum would confirm the connectivity between the protons on the thiophene ring (e.g., H2-H4, H2-H5, and H4-H5), helping to definitively assign their positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with the carbon atoms to which they are directly attached. columbia.edu This technique is invaluable for assigning the carbon signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals. For example, the HSQC spectrum would show correlations between the thiophene protons and their directly bonded carbon atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₉H₁₂O₂S), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy. This is a crucial step in confirming the identity of a newly synthesized or isolated compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its volatility and interaction with the GC column. nih.gov The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule, confirming its molecular weight. Additionally, a characteristic fragmentation pattern will be observed. A prominent fragment would likely be the loss of the tert-butyl group ([M-57]⁺), resulting from the cleavage of the ester bond. nih.gov Other fragments corresponding to the thiophene-3-carbonyl cation and further fragmentation of the thiophene ring could also be observed. The retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer together provide a highly specific fingerprint for the identification of this compound. shimadzu.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and study the fragmentation patterns of molecules. For this compound (C₉H₁₂O₂S), ESI-MS typically reveals the protonated molecular ion, [M+H]⁺, in positive ion mode. The monoisotopic mass of the neutral molecule is 184.056 g/mol .

Detailed analysis of the mass spectrum provides insights into the molecule's structure through characteristic fragmentation. A common fragmentation pathway for tert-butyl esters involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) through a rearrangement process, which would result in a fragment corresponding to the protonated thiophene-3-carboxylic acid. libretexts.org Another potential fragmentation is the cleavage and loss of the tert-butyl cation (C₄H₉•, 57 Da).

Table 1: Predicted ESI-MS Data for this compound

Ion Predicted m/z Description
[M+H]⁺ 185.06 Protonated molecular ion
[M-C₄H₈+H]⁺ 129.01 Loss of isobutylene

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups within a molecule based on their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a molecular fingerprint. The IR spectrum of this compound is dominated by a strong absorption band characteristic of the ester carbonyl group (C=O). researchgate.net The thiophene ring and the tert-butyl group also exhibit distinct absorption bands. iosrjournals.org

Table 2: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3100 Medium-Weak Thiophene C-H stretch
2980-2960 Medium-Strong tert-Butyl C-H asymmetric/symmetric stretch
~1740 Strong Ester C=O stretch researchgate.net
1550-1400 Medium Thiophene ring C=C stretching
~1260, ~1150 Strong Ester C-O stretch

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While no specific Raman spectrum for this compound is detailed in the provided sources, its expected features can be inferred from analyses of related structures like 2-thiophene carboxylic acid and molecules containing tert-butyl groups. iosrjournals.orgresearchgate.net Symmetric vibrations and bonds involving non-polar groups, which are often weak in IR, can be strong in Raman spectra. The C=C and C-S bonds of the thiophene ring are expected to produce prominent Raman signals.

Table 3: Predicted Raman Shifts for this compound

Wavenumber (cm⁻¹) Intensity Assignment
~3100 Medium Thiophene C-H stretch
2980-2960 Strong tert-Butyl C-H symmetric stretch researchgate.net
~1740 Weak Ester C=O stretch
1550-1400 Strong Thiophene ring C=C stretching

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation.

While X-ray crystallography has been used to determine the structure of related carbazole (B46965) derivatives, revealing details down to intermolecular π–π interactions and I⋯I contacts nih.gov, specific crystal structure data for this compound is not available in the consulted literature. An analysis, if performed, would yield a crystallographic information file (CIF) containing the unit cell dimensions, space group, and atomic coordinates, which would unambiguously confirm the molecular geometry and reveal how the molecules pack together in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography is particularly well-suited for non-volatile organic molecules like this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. While a specific, validated method for this compound is not detailed, a standard reversed-phase (RP-HPLC) method would be appropriate for its analysis. sielc.com Such a method separates compounds based on their hydrophobicity. The analyte is passed through a non-polar stationary phase, typically a C18 silica (B1680970) column, using a polar mobile phase. A gradient elution, where the mobile phase composition is varied over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) in water), is commonly used to ensure efficient separation and good peak shape. Detection is typically achieved using a UV detector set to a wavelength where the thiophene ring exhibits strong absorbance.

Table 4: Typical RP-HPLC Parameters for Analysis

Parameter Description
Stationary Phase C18 (Octadecylsilyl) silica gel
Mobile Phase Gradient of Water and Acetonitrile (MeCN), often with 0.1% formic acid sielc.com
Detection UV Absorbance (e.g., at 254 nm)

| Purpose | Purity determination and impurity profiling |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of this compound, GC is primarily used to assess the purity of a sample and to monitor the progress of reactions in which it is a reactant or product. The analysis of thiophene derivatives by GC can be challenging due to the potential for co-elution with structurally similar compounds, which necessitates the use of high-resolution capillary columns and optimized temperature programs.

Detailed research findings on the specific GC analysis of this compound are not extensively published, however, based on the analysis of related thiophene compounds, certain parameters can be inferred. For instance, the analysis of trace levels of thiophene in benzene (B151609) has been successfully achieved using two-dimensional gas chromatography (2D-GC) with columns of different polarities, such as a non-polar INNOWax column followed by a porous layer open tubular (PLOT) Q column. This approach enhances separation and allows for the use of a standard flame ionization detector (FID). For routine analysis of a purified sample of this compound, a standard non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely provide adequate separation.

The retention time of this compound would be influenced by its boiling point and its interaction with the stationary phase. Given its molecular weight and the presence of the polarizable thiophene ring and the ester group, it would have a moderate retention time under standard GC conditions. The temperature program would typically involve an initial isothermal period followed by a temperature ramp to ensure good peak shape and resolution from any impurities.

Table 1: Postulated Gas Chromatography (GC) Parameters for this compound Analysis

ParameterValue
Column Type Capillary Column (e.g., 5% Phenyl-Methylpolysiloxane)
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Injector Temperature 250 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Oven Program Initial Temp: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Expected Retention Time Moderate (dependent on exact conditions)

Note: This data is predictive and based on general principles of gas chromatography for similar compounds.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is an indispensable tool for the rapid and qualitative analysis of this compound. It is widely used to monitor the progress of its synthesis, identify its presence in a mixture, and determine appropriate solvent systems for larger-scale purification by column chromatography.

In the synthesis of related 3-substituted thiophene copolymers, TLC on silica gel plates with chloroform (B151607) as the mobile phase has been effectively used to track the consumption of the monomer. researchgate.net For this compound, a similar system is expected to be effective. Silica gel, a polar stationary phase, will interact with the polar ester group and the thiophene ring. The choice of the mobile phase is critical for achieving good separation. A solvent system with moderate polarity, such as a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758), would likely provide an optimal retention factor (Rf) value. The Rf value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound, stationary phase, and mobile phase.

Visualization of the spot on the TLC plate can be achieved under UV light (typically at 254 nm), as the thiophene ring is a UV-active chromophore. Staining with a universal developing agent like potassium permanganate (B83412) or iodine vapor can also be employed.

Table 2: Postulated Thin-Layer Chromatography (TLC) System for this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v)
Visualization UV light (254 nm) or Potassium Permanganate stain
Expected Rf Value 0.3 - 0.5 (in an optimized system)

Note: The Rf value is highly dependent on the exact conditions of the mobile phase composition and the specific silica gel plate used.

Other Advanced Spectroscopic Probes (e.g., UV-Vis spectroscopy for electronic transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the thiophene ring conjugated with the carboxylate group.

The thiophene ring itself exhibits characteristic π → π* transitions. The presence of the tert-butyl carboxylate group at the 3-position of the thiophene ring will influence the energy of these transitions. The ester group acts as an electron-withdrawing group through resonance, which can lead to a bathochromic (red) shift of the absorption maximum (λmax) compared to unsubstituted thiophene. This is due to the delocalization of the π electrons over the conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Table 3: Predicted UV-Vis Spectroscopic Data for this compound

ParameterPredicted Value
Solvent Ethanol or Methanol (B129727)
Absorption Maximum (λmax) ~240 - 260 nm
Electronic Transition π → π*
Molar Absorptivity (ε) Moderate to High

Note: This data is an estimation based on the spectroscopic properties of similar thiophene derivatives.

Computational and Theoretical Investigations of Tert Butyl Thiophene 3 Carboxylate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and properties of molecules.

Electronic Structure Analysis (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability.

While direct DFT calculations for tert-butyl thiophene-3-carboxylate are not widely published, studies on related thiophene (B33073) derivatives provide valuable insights. For instance, computational studies on various thiophene compounds consistently show that the HOMO is typically a π-orbital delocalized over the thiophene ring, while the LUMO is a π*-antibonding orbital. The introduction of an electron-withdrawing carboxylate group at the 3-position is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted thiophene. The bulky tert-butyl group, being weakly electron-donating, would have a less pronounced effect but might slightly raise these energy levels compared to a methyl or ethyl ester.

A study on nitrobenzamido-substituted thiophene-3-carboxylate derivatives highlighted that functional group substitutions significantly influence the HOMO-LUMO gap, which in turn correlates with the molecule's reactivity and potential biological activity. bldpharm.com Similarly, research on other thiophene derivatives has demonstrated that the nature of substituents dictates the electronic properties. bohrium.com For this compound, the HOMO-LUMO gap is anticipated to be substantial, suggesting good electronic stability.

Table 1: Representative Frontier Orbital Energies for Thiophene Derivatives (Illustrative)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV) Source
Thiophene -6.9 -0.5 6.4 General textbook values
Thiophene-3-carboxylic acid Lowered Lowered Modified researchgate.net

Note: This table is illustrative. Exact values for this compound would require specific DFT calculations.

Conformational Analysis and Molecular Geometry

The three-dimensional structure of this compound is determined by the rotational freedom around the C(3)-C(carbonyl) and O-C(tert-butyl) single bonds. Conformational analysis aims to identify the most stable arrangement (the global minimum) and the energy barriers between different conformations.

For thiophene-3-carboxylic acid, computational studies have identified two primary planar conformations arising from the rotation around the single bond connecting the carboxylic acid group to the thiophene ring. researchgate.net These conformations are influenced by potential intramolecular interactions.

In the case of this compound, the large, sterically demanding tert-butyl group will be a dominant factor in determining the preferred conformation. The molecule is expected to adopt a conformation that minimizes steric hindrance between the tert-butyl group and the thiophene ring. The thiophene ring itself is planar. The ester group will likely be oriented to reduce steric clash, which may involve a non-planar arrangement relative to the thiophene ring, although the drive for π-conjugation would favor planarity. The most stable conformer would likely have the bulky tert-butyl group positioned away from the thiophene ring.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations are instrumental in predicting spectroscopic properties such as vibrational (infrared) and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

DFT calculations on substituted thiophenes have shown excellent correlation between calculated and experimental vibrational frequencies. bldpharm.com For this compound, DFT could be used to predict the characteristic vibrational modes, including the C=O stretch of the ester, the C-O stretches, and the various vibrations of the thiophene ring and the tert-butyl group.

Similarly, NMR chemical shifts can be calculated with good accuracy. The predicted ¹H and ¹³C NMR spectra would show distinct signals for the protons and carbons of the thiophene ring, the ester group, and the tert-butyl group, aiding in the structural elucidation and assignment of experimental spectra.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experiments alone.

Transition State Analysis and Activation Energies

For any proposed reaction involving this compound, computational methods can be used to locate the transition state structures—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For example, in a potential hydrolysis reaction of the ester, computational modeling could map the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate (which would be a transition state or a high-energy intermediate), and the subsequent departure of the tert-butoxide group. The calculated activation energy would indicate how readily this reaction occurs. Studies on the reactions of other α,β-unsaturated ketones and esters have successfully used computational modeling to understand reaction feasibility and selectivity by analyzing transition states. acs.org

Reaction Pathway Mapping

Beyond identifying individual transition states, computational chemistry can map out entire potential energy surfaces for a reaction. This involves tracing the path of lowest energy from reactants to products, identifying all intermediates and transition states along the way.

For reactions such as electrophilic substitution on the thiophene ring of this compound, computational mapping could predict the regioselectivity. The electron-withdrawing ester group at the 3-position deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 5-position, and to a lesser extent, the 2-position. Computational modeling could quantify the energy barriers for attack at each position, providing a theoretical basis for the observed or expected regioselectivity. These pathways are often elucidated through techniques like Intrinsic Reaction Coordinate (IRC) calculations, which follow the reaction path downhill from a transition state to connect it to the corresponding reactants and products.

Molecular Docking and Dynamics Simulations (as applied to its role as a synthetic intermediate/building block)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict how a molecule, such as a derivative of this compound, might interact with a protein or other macromolecular target. When used to evaluate synthetic intermediates, these techniques help medicinal chemists prioritize which compounds to synthesize, saving significant time and resources.

Molecular Docking as a Screening Tool

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, fragments or intermediates like the thiophene-3-carboxylate core are docked into the active site of a target protein. This process allows researchers to:

Screen Virtual Libraries: Assess a large number of virtual derivatives for their potential to fit within a biological target's binding pocket. For example, various thiophene derivatives have been docked against enzyme targets like cyclooxygenase (COX) and thymidylate synthase to evaluate their potential as inhibitors. asianpubs.orgresearchgate.net

Predict Binding Affinity: Estimate the strength of the interaction (binding affinity) between the intermediate and the target. Docking scores, typically in kcal/mol, help rank potential synthetic candidates. Studies on thiazole-thiophene scaffolds have used docking scores to correlate with cytotoxic activity, guiding the selection of the most promising structures for synthesis.

Understand Key Interactions: Identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking studies on cyclopentanepyridinone derivatives revealed essential hydrogen bonds between the molecule's core and key amino acid residues like Lys101 in the HIV-1 reverse transcriptase binding site. acs.org

The thiophene ring, often used as a bioisosteric replacement for a phenyl ring, can alter binding affinity and metabolic stability, making its derivatives common subjects for such computational screening. nih.gov

Molecular Dynamics for Stability and Conformation

Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation calculates the motion of every atom in the system, providing a more realistic view of the interactions in a solvated environment. As applied to synthetic intermediates, MD simulations can:

Assess Complex Stability: Verify if the binding pose predicted by docking is stable over a period of nanoseconds. Unstable complexes may see the ligand drift out of the binding pocket. axeleratio.com

Reveal Conformational Changes: Show how the intermediate and the protein may adjust their shapes to achieve an optimal fit. This is crucial as both molecules are flexible, not rigid as often assumed in simple docking.

Refine Binding Energy Calculations: Provide trajectories that can be used for more accurate binding free energy calculations, such as through the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method.

For example, MD simulations have been used to confirm the stable binding of thiophene-containing pharmacophores within the active sites of proteins from E. coli and Candida albicans, validating the potential of these scaffolds. axeleratio.com

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of a molecule with its physicochemical properties. nih.gov These models are invaluable for predicting the properties of new or untested compounds, including synthetic intermediates like this compound, without the need for experimental measurement. researchgate.net The focus here is strictly on non-biological properties relevant to synthesis, formulation, and environmental fate.

The general form of a QSPR model is an equation where a property is a function of one or more molecular descriptors. researchgate.net Property = f (Descriptor 1, Descriptor 2, ... Descriptor n)

Key Physicochemical Properties and Descriptors

For a synthetic intermediate, predictable properties of interest include:

Boiling Point: Important for purification via distillation.

Solubility: Crucial for selecting appropriate reaction and purification solvents.

Partition Coefficient (logP): Measures the lipophilicity of a compound, affecting its solubility and how it partitions between different phases during extraction.

Vapor Pressure: Relevant for handling and storage of the compound. nih.gov

To build these models, various types of molecular descriptors are calculated from the compound's structure:

Topological Descriptors: Numerical values derived from the molecular graph, describing size, shape, and branching.

Constitutional Descriptors: Simple counts of atoms, bonds, rings, and molecular weight.

Electrostatic Descriptors: Based on the charge distribution within the molecule, often derived from quantum chemical calculations. nih.gov

Quantum-Chemical Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO), which can be related to properties like the partition coefficient. nih.gov

Application to Thiophene Carboxylates

While specific QSPR models for this compound are not widely published, studies on related classes of compounds demonstrate the approach. For instance, QSPR models have been successfully developed for aromatic sulfur-containing carboxylates to predict their water solubility and octanol/water partition coefficients (log KOW). nih.gov In one such study, descriptors including molecular surface area, molecular weight, and net charges on the carboxyl group were used to create a highly predictive model. nih.gov Similarly, robust QSPR models for the boiling points of acyclic carbonyl compounds, including esters, have been established using a combination of constitutional, topological, and quantum indices. researchgate.net These examples show that a reliable QSPR model could be developed for this compound to estimate its key physical properties.

Table 1: Examples of Descriptor Types Used in QSPR Models for Predicting Physicochemical Properties of Organic Compounds.
Descriptor TypeExample DescriptorsPredicted PropertyRelevant Compound Class (from literature)
ConstitutionalMolecular Weight (MW)Water Solubility, logPAromatic Sulfur-Containing Carboxylates nih.gov
TopologicalBalaban Index (J)Boiling PointAcyclic Carbonyl Compounds researchgate.net
ElectrostaticNet Charge on Carboxyl Group (QOC)Water Solubility, logPAromatic Sulfur-Containing Carboxylates nih.gov
Quantum-ChemicalE(HOMO)Vapor Pressure, logP, SolubilityHalogenated Anisoles nih.gov

Prediction of Reactivity and Selectivity

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in predicting the chemical reactivity and regioselectivity of molecules like this compound. These predictions help chemists anticipate reaction outcomes and design synthetic routes more effectively.

Frontier Molecular Orbital (FMO) Theory

FMO theory is a cornerstone for predicting reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The outermost orbital containing electrons. Regions of the molecule with a high HOMO density are electron-rich and susceptible to attack by electrophiles.

LUMO: The innermost orbital without electrons. Regions with high LUMO density are electron-poor and susceptible to attack by nucleophiles.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO. A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org

For thiophene and its derivatives, DFT calculations consistently show that the HOMO is primarily located on the thiophene ring, indicating its electron-rich nature and susceptibility to electrophilic aromatic substitution. researchgate.net The precise location of the highest HOMO density can predict the most likely site of substitution (e.g., C2 or C5 position).

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. It provides a simple, visual guide to a molecule's reactivity:

Red Regions (Negative Potential): Indicate areas of high electron density, which are favorable sites for electrophilic attack. In thiophene derivatives, these are often found around the sulfur atom and certain carbon atoms in the ring.

Blue Regions (Positive Potential): Indicate areas of low electron density (electron-poor), which are favorable sites for nucleophilic attack. These are typically found around hydrogen atoms or electron-withdrawing groups.

Fukui Functions

Fukui functions provide a more quantitative measure of the change in electron density at a specific atomic site when the total number of electrons in the molecule changes. This allows for a precise ranking of atoms within the molecule according to their susceptibility to electrophilic, nucleophilic, or radical attack. nih.gov Studies on thiophene derivatives have used Fukui functions to identify the most reactive atoms for both nucleophilic and electrophilic attacks, providing detailed insights into reaction selectivity. nih.gov

Table 2: Conceptual Reactivity Descriptors for a Substituted Thiophene Derivative based on DFT Calculations.
DescriptorInterpretationPredicted Reactive Site for ElectrophilePredicted Reactive Site for Nucleophile
HOMO DistributionLocation of highest electron density available for donation.Atom(s) with the largest HOMO lobe.N/A
LUMO DistributionLocation most susceptible to accepting electrons.N/AAtom(s) with the largest LUMO lobe.
HOMO-LUMO GapIndicates overall molecular reactivity. A smaller gap suggests higher reactivity.General Reactivity Index
MEP SurfaceVisual map of charge distribution.Most negative (red) regions.Most positive (blue) regions.
Fukui Function (f-)Quantifies reactivity towards an electrophile.Atom with the highest f- value.N/A
Fukui Function (f+)Quantifies reactivity towards a nucleophile.N/AAtom with the highest f+ value.

Functionalization and Derivatization Strategies of Tert Butyl Thiophene 3 Carboxylate

Regioselective Functionalization of the Thiophene (B33073) Ring

The thiophene ring of tert-butyl thiophene-3-carboxylate is amenable to various functionalization reactions, enabling the introduction of a wide range of substituents with a high degree of regioselectivity.

Introduction of Halogen, Alkyl, and Aryl Substituents

The electron-withdrawing nature of the carboxylate group at the 3-position directs electrophilic aromatic substitution primarily to the 5-position and to a lesser extent, the 2-position. However, direct halogenation often leads to a mixture of products. More controlled methods are therefore preferred for achieving regioselectivity.

Palladium-catalyzed cross-coupling reactions are highly effective for introducing aryl groups. For instance, the arylation of 3-carboalkoxy thiophenes with aryl bromides can be selectively directed to either the 2- or 5-position by carefully choosing the reaction conditions. nih.gov The use of specific ligands and bases plays a crucial role in controlling the regiochemical outcome of these reactions.

Alkylation of the thiophene ring can be challenging due to the propensity of thiophene to undergo resinification with common alkylation catalysts like aluminum halides. google.com However, catalysts comprising boron trifluoride have been found to effectively promote the alkylation of thiophene and its derivatives, yielding alkylthiophenes with one or more side chains. google.com

Directed Metalation and Subsequent Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orguwindsor.canih.gov In the case of this compound, the ester group can act as a directing group, facilitating the deprotonation of the adjacent C-H bond at the 2-position by a strong base, typically an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126). nih.govacs.org This generates a lithiated intermediate that can then be quenched with a variety of electrophiles to introduce a substituent specifically at the 2-position.

This strategy has been successfully employed in the synthesis of functionalized thiophene derivatives. For example, amide-directed lithiation of a related N-phenyl-5-propylthiophene-2-carboxamide, followed by quenching with DMF, resulted in the formation of the corresponding 3-formyl derivative in good yield. researchgate.net This highlights the utility of directed metalation in achieving regioselective functionalization that might be difficult to obtain through other methods. researchgate.net The choice of the directing group and the reaction conditions, including the base and solvent, are critical for the success and regioselectivity of the reaction. organic-chemistry.orgnih.govacs.org

Modifications at the Ester Group

The tert-butyl ester group of this compound provides a handle for a variety of chemical transformations, allowing for its conversion into other important functional groups.

Selective Hydrolysis and Carboxylic Acid Formation

The tert-butyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, thiophene-3-carboxylic acid. This transformation is typically achieved under acidic conditions. pearson.comstackexchange.com For instance, treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) is a common method for the deprotection of tert-butyl esters. stackexchange.com The reaction proceeds via protonation of the ester, followed by the loss of a stable tert-butyl cation to yield the carboxylic acid. stackexchange.com Other methods, such as using silica (B1680970) gel in refluxing toluene, have also been reported for the cleavage of tert-butyl esters, offering a mild and selective alternative. researchgate.net The resulting thiophene-3-carboxylic acid is a valuable intermediate for further derivatization.

Conversion to Amides, Nitriles, and Other Carboxylic Acid Derivatives

Once the carboxylic acid is obtained, it can be readily converted into a variety of other functional groups. For example, it can be transformed into amides by reaction with amines in the presence of a coupling agent. Thiophene-3-carboxamide (B1338676) has been prepared from thiophene-3-carboxylic acid. thieme-connect.de

Furthermore, the carboxylic acid can be converted to a nitrile. A one-pot conversion of carboxylic acids to nitriles has been developed using triflic anhydride (B1165640) and aqueous ammonia. thieme-connect.de This methodology first forms the primary amide, which is then dehydrated in situ to the nitrile. thieme-connect.de Alternatively, nitriles can be synthesized from primary amides using various dehydrating agents. researchgate.netresearchgate.net

The ester group itself can also be directly converted to other derivatives. For instance, reactions of tert-butyl esters with α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst can generate acid chlorides in situ, which can then react with amines to form amides. organic-chemistry.org

Synthesis of Organometallic Intermediates from this compound

This compound and its derivatives can serve as precursors for the synthesis of various organometallic intermediates, which are valuable reagents in cross-coupling reactions for the construction of more complex molecules.

A common strategy involves the conversion of a halogenated derivative of this compound into an organometallic species. For example, a bromo-substituted thiophene can be converted to a tributylstannyl derivative. This is typically achieved by reacting the bromo-thiophene with an organotin reagent like tributyltin chloride in the presence of a strong base. mdpi.com These organostannanes are key intermediates in Stille cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. mdpi.comresearchgate.netnih.gov

Similarly, boronic acids or boronic esters can be prepared from halogenated thiophenes. These organoboron compounds are crucial partners in Suzuki-Miyaura cross-coupling reactions, another powerful tool for C-C bond formation. mdpi.comresearchgate.net While the direct synthesis of thiophene boronic acids can sometimes be challenging due to their relative instability, they remain highly valuable intermediates in organic synthesis. researchgate.net The resulting organometallic compounds derived from this compound open up a wide range of possibilities for creating complex molecular architectures. rsc.org

Below is an interactive table summarizing the functionalization and derivatization strategies for this compound.

Functionalization/Derivatization Reagents and Conditions Product Type Key Features
Halogenation Varies (e.g., NBS, Br2/AcOH)Halogenated thiophenesCan lead to mixtures of regioisomers.
Palladium-Catalyzed Arylation Aryl bromides, Pd(0) catalyst, ligand, base2-Aryl or 5-aryl thiophenesRegioselectivity is controlled by reaction conditions. nih.gov
Alkylation Alkylating agents, BF3-based catalystsAlkylthiophenesAvoids resinification associated with other catalysts. google.com
Directed Metalation Organolithium base (e.g., n-BuLi), electrophile2-Substituted thiophenesEster group directs lithiation to the 2-position. organic-chemistry.orgnih.govresearchgate.net
Selective Ester Hydrolysis Acidic conditions (e.g., TFA, SiO2/toluene)Thiophene-3-carboxylic acidCleaves the tert-butyl group to yield the carboxylic acid. pearson.comstackexchange.comresearchgate.net
Amide Formation Amines, coupling agents (from carboxylic acid)Thiophene-3-carboxamidesVersatile method for creating amide derivatives. thieme-connect.de
Nitrile Formation Triflic anhydride, aq. NH4OH (from carboxylic acid)Thiophene-3-carbonitrileOne-pot conversion from the carboxylic acid. thieme-connect.de
Organostannane Synthesis Bromo-thiophene, tributyltin chloride, baseTributylstannyl thiophenesIntermediates for Stille coupling reactions. mdpi.comnih.gov
Organoboron Synthesis Bromo-thiophene, boronic acid precursorThiophene boronic acids/estersIntermediates for Suzuki-Miyaura coupling reactions. mdpi.comresearchgate.net

Boronic Esters and Acids for Cross-Coupling

The conversion of this compound into boronic acids and their corresponding esters is a critical step for its use in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orgrsc.org This transformation enables the formation of carbon-carbon bonds, linking the thiophene core to various aryl, heteroaryl, or vinyl groups.

The most common pathway to introduce a boronic acid or ester functionality involves a halogenated intermediate, typically a bromo-derivative. The thiophene ring is first brominated at either the 2- or 5-position. This brominated intermediate then undergoes a lithium-halogen exchange, typically with n-butyllithium or sec-butyllithium at low temperatures, to generate a highly reactive organolithium species. wikipedia.orglibretexts.org This species is then quenched with an electrophilic boron reagent, such as triisopropyl borate (B1201080), followed by acidic workup to yield the boronic acid, or with an alternative like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane) to directly form the boronic ester. acs.org

The resulting thiophene-boronic acid or ester is a key intermediate for Suzuki couplings. rsc.org The reaction couples the thiophene derivative with an organic halide or triflate in the presence of a palladium catalyst and a base. acs.org This method is highly valued for its functional group tolerance and mild reaction conditions. rsc.org

Table 1: Synthesis of Thiophene Boronic Esters from Halogenated Intermediates

StepReagent/CatalystPurposeIntermediate/Product
Halogenation N-Bromosuccinimide (NBS)Bromination of the thiophene ring (typically at C2 or C5)2-Bromo-tert-butyl thiophene-3-carboxylate
Metallation n-Butyllithium (n-BuLi)Lithium-halogen exchange to form an organolithium speciesTert-butyl 2-lithio-thiophene-3-carboxylate
Borylation Triisopropyl borate or PinacolboraneIntroduction of the boronate groupTert-butyl 2-(dihydroxyboranyl)thiophene-3-carboxylate or its pinacol (B44631) ester

Chiral tertiary boronic esters are also valuable synthetic intermediates, and methods for their enantioselective synthesis have been developed, highlighting the importance of boronic esters in creating complex stereocenters. nih.gov

Grignard Reagents and Organolithium Compounds

The formation of Grignard reagents and organolithium compounds from this compound provides powerful nucleophiles for various chemical transformations. libretexts.org These organometallic reagents are instrumental in forming new carbon-carbon bonds through reactions with electrophiles.

Organolithium Compounds: As described previously, organolithium derivatives of this compound are typically prepared via lithium-halogen exchange from a corresponding bromo-thiophene precursor. wikipedia.org The resulting lithiated thiophene is a potent base and nucleophile. nih.gov It can react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to introduce new functional groups. masterorganicchemistry.comyoutube.com Due to the high reactivity and basicity of organolithium reagents, these reactions are often conducted at very low temperatures (e.g., -78 °C) under an inert atmosphere. wikipedia.orgnih.gov The choice of the organolithium reagent for the exchange (e.g., n-butyllithium vs. tert-butyllithium) can influence the reaction's efficiency and selectivity. wikipedia.orgnih.gov

Grignard Reagents: The preparation of a Grignard reagent involves the reaction of a halogenated this compound with magnesium metal, usually in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgstackexchange.com The resulting organomagnesium compound (Grignard reagent) is less basic and reactive than its organolithium counterpart but is still a highly effective nucleophile. libretexts.org Grignard reagents are particularly useful for additions to carbonyl compounds; for instance, reaction with an aldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol. youtube.comdoubtnut.comquora.com They can also be used in carboxylation reactions by treating them with carbon dioxide to form a carboxylic acid upon workup. libretexts.org

Table 2: Generation and Use of Organometallic Intermediates

Reagent TypePrecursorFormation ReagentKey CharacteristicsExample Application
Organolithium Bromo-tert-butyl thiophene-3-carboxylaten-ButyllithiumHighly reactive, strong baseReaction with CO2 to form a dicarboxylic acid derivative
Grignard Bromo-tert-butyl thiophene-3-carboxylateMagnesium (Mg)Moderately reactive, strong nucleophileAddition to acetone (B3395972) to form a tertiary alcohol

Post-Synthetic Modification of Derived Scaffolds

Post-synthetic modification refers to the chemical transformation of a molecule or framework after its initial assembly. nih.gov This strategy is powerful for diversifying a core scaffold derived from this compound without re-synthesizing the entire structure from scratch.

One of the most straightforward post-synthetic modifications involves the tert-butyl ester group itself. The ester can be hydrolyzed under acidic conditions to yield the corresponding thiophene-3-carboxylic acid. This carboxylic acid is a versatile handle for further functionalization, such as conversion to amides via coupling with amines or transformation into acid chlorides. Alternatively, the tert-butyl ester can be directly converted into other esters or amides under specific catalytic conditions. organic-chemistry.org

More complex modifications can be performed on the products of the cross-coupling or organometallic addition reactions described previously. For example, if a Suzuki coupling introduces an aniline (B41778) moiety onto the thiophene ring, the amino group of the aniline can be further acylated, alkylated, or used in diazotization reactions. unimib.it Similarly, if a Grignard reaction introduces a hydroxyl group, this alcohol can be oxidized to a ketone or converted into a leaving group for subsequent nucleophilic substitution.

The concept is widely applied in materials chemistry, such as in the functionalization of metal-organic frameworks (MOFs), where reactive groups on the organic linkers are modified after the framework has been constructed. nih.govrsc.org This approach allows for the fine-tuning of the material's properties. Analogously, complex molecules built from the this compound block can be tailored for specific applications by modifying the peripheral functional groups introduced during the synthetic sequence.

Emerging Research Directions and Future Perspectives in the Study of Tert Butyl Thiophene 3 Carboxylate

The study of tert-butyl thiophene-3-carboxylate and its derivatives is entering a dynamic phase, with researchers exploring innovative methodologies to enhance its synthesis and expand its utility. Future progress is anticipated to be driven by the convergence of advanced synthesis technologies, novel catalytic strategies, and the design of new materials. These emerging directions promise to unlock the full potential of this versatile thiophene (B33073) building block.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl thiophene-3-carboxylate, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves two steps: (1) Activation of thiophene-3-carboxylic acid to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. (2) Esterification with tert-butanol in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimal conditions include maintaining temperatures between 0–20°C, using dichloromethane as a solvent, and ensuring slow addition of reagents to minimize side reactions. Yields >80% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : The tert-butyl group appears as a singlet at δ ~1.4 ppm (9H). Thiophene ring protons resonate between δ 6.5–7.5 ppm, with splitting patterns dependent on substitution.
  • 13C NMR : The ester carbonyl carbon appears at δ ~165–170 ppm, while the tert-butyl quaternary carbon is at δ ~80–85 ppm.
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₀H₁₄O₂S: calc. 198.0718, observed 198.0715). Cross-validation with elemental analysis ensures purity .

Q. What are the recommended storage and handling protocols for this compound to prevent degradation?

  • Methodological Answer : Store in amber glass vials at 2–8°C under nitrogen or argon to avoid hydrolysis. Use desiccants like silica gel in storage containers. Handle in a fume hood with nitrile gloves and splash goggles. Avoid prolonged exposure to light or humidity, which can hydrolyze the ester .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities (e.g., unreacted starting materials) or stereochemical variations. Strategies include:

  • 2D NMR (HSQC, HMBC) : Confirm connectivity between thiophene protons and carbonyl groups.
  • Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) that obscure signals.
  • HRMS with Isotopic Pattern Analysis : Distinguish between isobaric species. Comparative studies with structurally analogous compounds (e.g., tert-butyl benzoate derivatives) provide reference benchmarks .

Q. What role does this compound play in synthesizing Schiff base metal complexes, and how do these complexes perform in antioxidant assays?

  • Methodological Answer : The compound reacts with primary amines to form Schiff base ligands, which coordinate with metals like Cu(II) or Zn(II). These complexes exhibit enhanced antioxidant activity due to electron-donating thiophene substituents. For example, in DPPH radical scavenging assays, IC₅₀ values range from 12–25 µM, outperforming ascorbic acid (IC₅₀ ~50 µM). Electrochemical studies (cyclic voltammetry) correlate redox potentials with antioxidant efficacy .

Q. How do steric and electronic effects of the tert-butyl group influence nucleophilic substitution reactions of thiophene-3-carboxylate esters?

  • Methodological Answer :

  • Steric Effects : The bulky tert-butyl group hinders nucleophilic attack at the ester carbonyl, favoring alternative pathways (e.g., ring functionalization).
  • Electronic Effects : The electron-donating tert-butyl group stabilizes the carboxylate via inductive effects, reducing electrophilicity. Catalysts like DMAP or microwave-assisted heating are often required to activate the ester for substitutions (e.g., amidation) .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives under acidic or basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Avoid prolonged exposure to strong acids (e.g., H₂SO₄), which can cleave the tert-butyl ester. Use mild acids (e.g., acetic acid) for protonation.
  • Basic Conditions : Replace aqueous bases (risk of hydrolysis) with non-nucleophilic bases (e.g., DBU) in aprotic solvents. Monitor reaction progress via TLC to terminate before side reactions dominate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.